(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a useful research compound. Its molecular formula is C13H10BNO2 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid and its derivatives play a crucial role in organic synthesis, particularly in the formation of biphenyl structures through Suzuki reactions. This process involves palladium(0)-catalyzed cross-coupling with aryl halides, highlighting the significance of boronic acids in constructing complex organic molecules (Tyrrell & Brookes, 2003).
Sensing Applications
Boronic acid derivatives, such as 4-4'-disubstituted biphenyl boronic acids, have been developed as fluorescent chemosensors. They exhibit "turn-on" fluorescence properties upon binding to carbohydrate triols, forming boronate esters that engage in photon-induced electron transfer. This results in a twisted intramolecular charge transfer (TICT) complex, which is instrumental in distinguishing between carbohydrates that bind as diol versus triol units (Oesch & Luedtke, 2015).
Pharmaceutical and Therapeutic Research
Boronic acids, including derivatives of this compound, are increasingly being explored in therapeutic applications. For instance, their interactions with diols and strong Lewis bases like fluoride or cyanide anions make them valuable in the development of therapeutics. Their roles span from biological labeling and protein manipulation to the creation of new drugs (Lacina, Skládal, & James, 2014).
Materials Science
In materials science, boronic acids have been utilized for the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent materials. By cyclic esterification with appropriate dihydric alcohols, novel materials with diverse optical properties are produced. This method demonstrates the versatility of boronic acids in advanced material development (Zhang et al., 2018).
Catalysis
Boronic acids, including derivatives of this compound, find applications as catalysts in various organic reactions. Their ability to interact with hydroxy groups enables them to catalyze transformations under mild conditions, highlighting their importance in green chemistry (Hall, 2019).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 apply to it . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
These esters are formed by the reaction of the boronic acid with a diol moiety, often found in biological molecules .
Biochemical Pathways
Boronic acids and their derivatives have been used in various chemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common structural motifs in many pharmaceuticals .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their derivatives can be influenced by ph, with hydrolysis rates increasing at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Boronic acids and their derivatives are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their derivatives are only marginally stable in water, and their hydrolysis rates are considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
(4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that possess active site serine residues. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Cellular Effects
The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and can result in changes in gene expression profiles. Moreover, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases and other enzymes involved in critical biochemical pathways. Additionally, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a critical concentration of the compound is required to achieve desired biochemical outcomes. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQRYHFHIAGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451756 | |
Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-73-3 | |
Record name | B-(4′-Cyano[1,1′-biphenyl]-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406482-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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